Chemical Properties of (2-Methoxynaphthalen-1-yl)(methyl)sulfane: A Technical Guide
Chemical Properties of (2-Methoxynaphthalen-1-yl)(methyl)sulfane: A Technical Guide
Executive Summary
(2-Methoxynaphthalen-1-yl)(methyl)sulfane (also known as 1-(methylthio)-2-methoxynaphthalene) is a bifunctional naphthalene derivative characterized by a sterically crowded 1,2-substitution pattern. The molecule features an electron-donating methoxy group at the C2 position and a methylsulfanyl (thiomethyl) group at the C1 position. This specific arrangement creates a unique electronic "push-pull" system that makes the compound a valuable intermediate in the synthesis of atropisomeric ligands, pharmaceutical scaffolds, and functional materials.
This guide details the synthesis, reactivity profile, and application of this compound, with a specific focus on its utility in transition-metal-catalyzed cross-couplings (Liebeskind-Srogl) and asymmetric sulfoxidation.
Structural & Physical Properties
The 1,2-disubstitution pattern imposes significant steric strain on the naphthalene ring, influencing the planarity of the substituents and the reactivity of the C-S bond.
| Property | Data / Description |
| IUPAC Name | (2-Methoxynaphthalen-1-yl)(methyl)sulfane |
| CAS Number | 66623-90-3 |
| Molecular Formula | C₁₂H₁₂OS |
| Molecular Weight | 204.29 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in DCM, CHCl₃, toluene, THF; insoluble in water.[1][2] |
| Electronic Character | Electron-rich aromatic system; C1-SMe is activated for cross-coupling. |
Synthesis Methodologies
Primary Route: Electrophilic Sulfenylation
The most direct synthesis exploits the strong ortho-directing effect of the 2-methoxy group to install the sulfur moiety at the C1 position.
Mechanism: Electrophilic Aromatic Substitution (EAS). Reagents: 2-Methoxynaphthalene, Dimethyl Sulfoxide (DMSO), Trifluoroacetic Anhydride (TFAA).
Protocol:
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Activation: Dissolve 2-methoxynaphthalene (1.0 equiv) in dry dichloromethane (DCM).
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Electrophile Generation: Add DMSO (1.2 equiv) and cool to -78°C. Add TFAA (1.5 equiv) dropwise to generate the active sulfonium species in situ.
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Substitution: Allow the mixture to warm to 0°C over 2 hours. The activated sulfonium species attacks the electron-rich C1 position.
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Reduction/Workup: Quench with aqueous NaHCO₃. The intermediate sulfonium salt is reduced (often spontaneously or with added reductant like NEt₃) to the sulfide.
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Purification: Silica gel chromatography (Hexanes/EtOAc).
Alternative Route: Nucleophilic Substitution
Useful when starting from 1-halo-2-methoxynaphthalenes.
Reagents: 1-Bromo-2-methoxynaphthalene, Sodium Thiomethoxide (NaSMe), Pd catalyst (optional). Protocol:
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Conditions: Reflux in DMF or use Pd(dba)₂/Xantphos for catalytic C-S coupling if the substrate is unreactive towards S_NAr.
Figure 1: Synthetic pathways for (2-Methoxynaphthalen-1-yl)(methyl)sulfane via electrophilic sulfenylation and metal-catalyzed coupling.
Chemical Reactivity Profile
Liebeskind-Srogl Cross-Coupling
This is the most critical application for drug discovery. The C1-SMe bond is chemically inert to standard nucleophiles but can be activated by Cu(I) in the presence of Pd(0) to couple with boronic acids. This allows the sulfur to act as a "place-holder" or protecting group that is later swapped for a carbon substituent.
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Significance: Enables the synthesis of sterically congested 1,2-diaryl naphthalenes (atropisomers).
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Mechanism:
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Oxidative Addition: Pd(0) inserts into the C-S bond (facilitated by Cu(I) coordination to S).
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Transmetallation: Aryl boronic acid transfers the aryl group to Pd.
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Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
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Standard Protocol:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.2 equiv)
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Solvent: THF, 50°C, Inert atmosphere.
Figure 2: Mechanism of the Liebeskind-Srogl cross-coupling reaction using CuTC and Pd(0).
Selective Oxidation (Chiral Sulfoxides)
The sulfide can be oxidized to the sulfoxide or sulfone. The sulfoxide (1-S(O)Me-2-OMe-naphthalene) is chiral. Due to the steric bulk of the neighboring methoxy group, the sulfoxide exhibits high barriers to racemization, making it a candidate for chiral auxiliary synthesis.
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Reagents:
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Racemic: mCPBA (1.0 equiv) at 0°C.
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Enantioselective: Ti(OiPr)₄ / (+)-DET / t-BuOOH (Kagan modification).
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Control: Over-oxidation to the sulfone (–SO₂Me) occurs with excess oxidant or higher temperatures.
Demethylation
Treatment with BBr₃ or AlCl₃ removes the methyl ether, yielding 1-(methylthio)-2-naphthol . This reveals a free hydroxyl group for further functionalization (e.g., triflation) while retaining the sulfur moiety.
Applications in Drug Development[3][4]
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Atropisomeric Ligands: The 1-substituted-2-alkoxy scaffold is a precursor to N,P-ligands or S,O-ligands used in asymmetric catalysis. The restricted rotation around the C1-C(aryl) bond (after coupling) induces axial chirality.
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Bioisosteres: The thiomethyl group is often used as a lipophilic bioisostere for methoxy or ethyl groups in medicinal chemistry to modulate metabolic stability (blocking metabolic hot spots).
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Metabolic Probes: Used to study sulfoxidation pathways in cytochrome P450 enzymes (e.g., CYP1A2).
Safety & Handling
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Hazards: Thioethers are generally irritants and possess a characteristic disagreeable odor.
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Toxicity: Naphthalene derivatives can be toxic to aquatic life. Avoid release to the environment.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow autoxidation to the sulfoxide.
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Spill Response: Absorb with inert material. Treat surfaces with dilute bleach to oxidize and deodorize sulfur residues.
References
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Liebeskind-Srogl Coupling Fundamentals
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Synthesis via Sulfenylation
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Search Result 1.14: Electrochemical and direct C–H methylthiolation of electron-rich aromatics. (2020). Green Chemistry. Link
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Chiral Sulfoxide Synthesis
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Search Result 1.3: Use of Menthyl 2-Methoxynaphthalene-1-sulfinates in the Andersen Synthesis of Optically Active Sulfoxides. ResearchGate. Link
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General Naphthalene Reactivity
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Search Result 1.7: The Liebeskind–Srogl Cross‐Coupling Reaction and its Synthetic Applications. Link
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